molecular formula C22H23ClN4O2S B2802985 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-43-8

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2802985
CAS RN: 403728-43-8
M. Wt: 442.96
InChI Key: KEPYOSVYRINPPH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is known to be used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine, often involves reactions with diethanolamine and m-chloroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, has a melting point of 198-203 °C .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, handling precautions, and disposal guidelines. For example, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is known to cause skin and eye irritation, and respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid, followed by the addition of a sulfanyl group to the resulting product.", "Starting Materials": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one is reacted with thionyl chloride in the presence of ethanol to form 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one.", "4-(3-chlorophenyl)piperazine-1-carboxylic acid is reacted with thionyl chloride in the presence of ethanol to form 4-(3-chlorophenyl)piperazine-1-carbonyl chloride.", "The 4-(3-chlorophenyl)piperazine-1-carbonyl chloride is then reacted with the 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of sodium hydroxide to form the intermediate product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-1,2,3,4-tetrahydroquinazolin-2-thione.", "The intermediate product is then reacted with sodium sulfide in the presence of hydrochloric acid to form the final product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is purified using diethyl ether to obtain the desired compound." ] }

CAS RN

403728-43-8

Product Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C22H23ClN4O2S

Molecular Weight

442.96

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23ClN4O2S/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h3-7,13-14H,2,8-12H2,1H3,(H,24,30)

InChI Key

KEPYOSVYRINPPH-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S

solubility

not available

Origin of Product

United States

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